

A Comparative Guide to the Structure-Activity Relationship (SAR) of Cedrelone Analogs

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Compound of Interest

Compound Name: Cedrelone

CAS No.: 1254-85-9

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Introduction: The Promise of a Natural Scaffold

Cedrelone is a tetranortriterpenoid, specifically a limonoid, isolated from plants of the Meliaceae family, such as *Toona ciliata* and species of the *Cedrela* genus.^{[1][2]} Like other limonoids, **cedrelone** is a secondary metabolite believed to play a role in plant defense. This has made it a focal point for scientific investigation, revealing a spectrum of promising biological activities, including antimicrobial, insect antifeedant, and purported anticancer effects.^{[1][3][4]} The complex, polycyclic structure of **cedrelone** presents a rich scaffold for chemical modification, offering a compelling platform for developing novel therapeutic and agrochemical agents.

This guide provides an in-depth comparison of **cedrelone** and its synthetic analogs, focusing on the relationship between specific structural modifications and resulting biological activity. We will explore the causal links behind experimental choices, present detailed protocols for key assays, and critically evaluate the available data—including a necessary discussion on retracted findings—to provide a trustworthy and authoritative overview for researchers in drug discovery and natural product chemistry.

The Cedrelone Scaffold: A Platform for Chemical Derivatization

The biological activity of a natural product is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups. **Cedrelone's** scaffold is characterized by a fused ring system, a furan ring, and several oxygen-containing functional groups, including enones and hydroxyl groups. These features are not only crucial for its inherent activity but also serve as reactive handles for semi-synthetic modification.[1]

Key regions for modification include:

- The A-ring enone: This α,β -unsaturated carbonyl system is susceptible to nucleophilic addition (Michael addition) and reduction reactions.
- Double bonds: The scaffold contains reactive C=C double bonds that can undergo epoxidation, halogenation, and hydroxylation.
- Carbonyl groups: These can be targeted for reduction to hydroxyl groups.

Understanding these reactive sites is fundamental to designing analogs with altered potency, selectivity, or pharmacokinetic properties. The following sections will explore how modifications at these sites directly impact specific biological activities.

Structure-Activity Relationship in Antimicrobial Activity

Cedrelone itself exhibits notable antibacterial and antifungal properties. However, semi-synthetic modification has been shown to significantly enhance this activity, providing a clear example of a positive structure-activity relationship.[1] A key study focused on modifying the **cedrelone** scaffold through several chemical transformations to probe its effect on a panel of pathogenic microbes.

Comparative Performance of Cedrelone Analogs

The primary modifications investigated include bromohydroxylation of a double bond and a Michael addition reaction at the A-ring enone. The resulting analogs showed markedly different

activity profiles compared to the parent compound.[1]

Compound	Modification Type	S. aureus	B. subtilis	C. albicans	A. niger
Cedrelone (Parent)	None	++	++	+	+
Bromohydroxy Cedrelone	Bromohydroxylation	+++	+++	+++	++
Michael Adduct	Michael Addition	+++	+++	+++	+++

(Data synthesized from findings reported in reference[1]. Activity is represented qualitatively: + Low, ++ Moderate, +++ High)

As the data indicates, both the Bromohydroxy **cedrelone** and the Michael adduct derivative demonstrated superior antibacterial and antifungal activity compared to the unmodified **cedrelone**. [1] This strongly suggests that increasing the polarity and electrophilicity of the molecule can enhance its ability to interact with microbial targets.

Causality Behind Experimental Choices

The selection of bromohydroxylation and Michael addition is a rational chemical strategy.

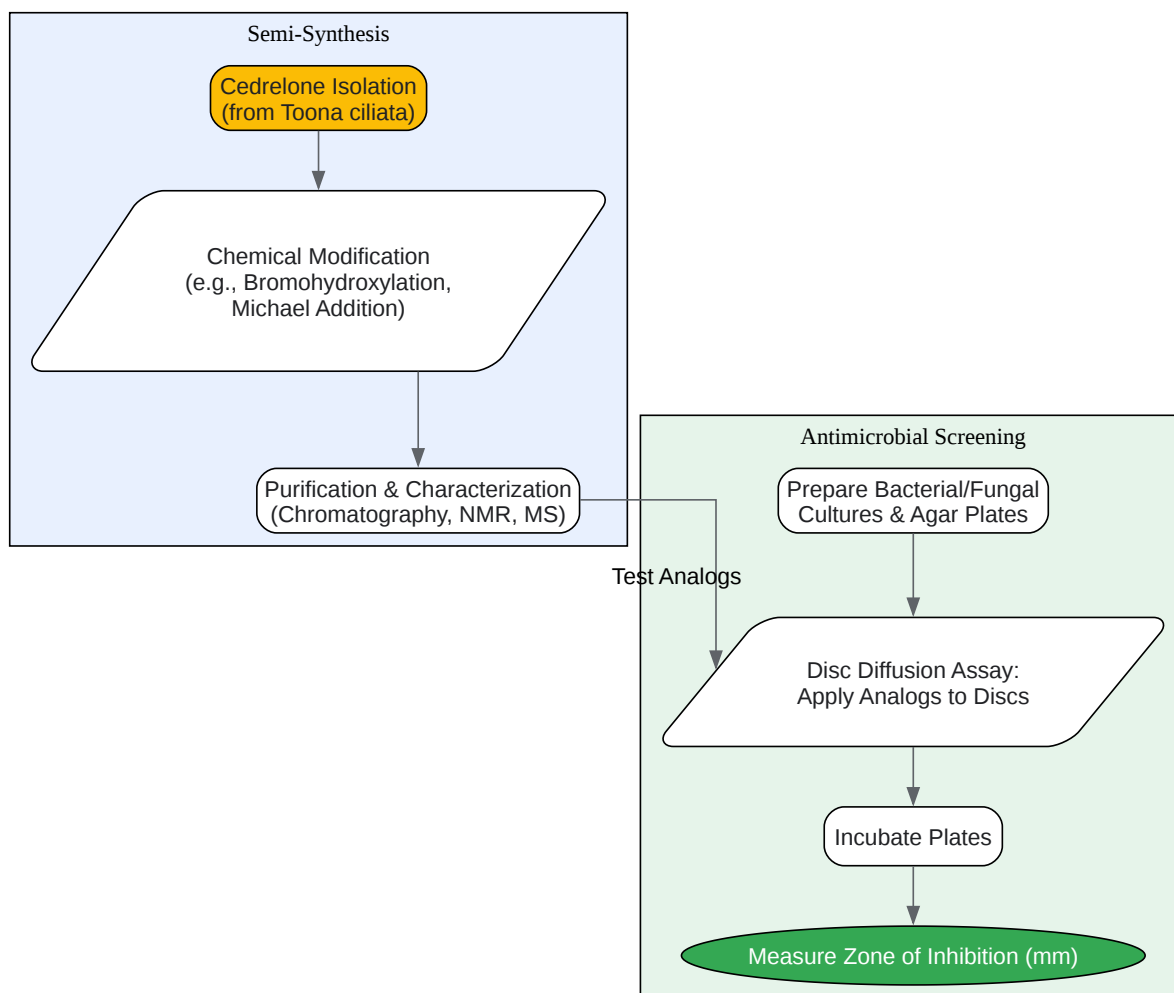
- Bromohydroxylation: Adding a bromine atom and a hydroxyl group across a double bond simultaneously increases the molecule's steric bulk and polarity. The highly electronegative bromine atom can alter electronic distribution and potentially improve binding interactions

with microbial enzymes or proteins, while the hydroxyl group can form new hydrogen bonds, enhancing target affinity.

- Michael Addition: The addition of a nucleophile to the α,β -unsaturated ketone in the A-ring disrupts the conjugation of the enone system. This modification can alter the molecule's shape and electronic properties, potentially inhibiting microbial enzymes that recognize the native enone structure or creating a new pharmacophore with a different target.

Experimental Workflow: Synthesis and Evaluation

The workflow for generating and testing these analogs follows a logical progression from chemical synthesis to biological screening.



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Caption: Workflow for the synthesis and antimicrobial screening of **cedrelone** analogs.

Protocol: Disc Diffusion Assay for Antimicrobial Activity

This protocol is a standardized method for evaluating the antimicrobial efficacy of chemical compounds.[1]

- Preparation of Inoculum: Aseptically pick a few colonies of the test microorganism (e.g., *Staphylococcus aureus*) from a fresh culture plate and suspend them in sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
- Disc Application:
 - Prepare stock solutions of **cedrelone** and its analogs in a suitable solvent (e.g., DMSO).
 - Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface.
 - Pipette a precise volume (e.g., 10 μ L) of each test compound solution onto a separate disc.
 - Use a solvent-only disc as a negative control and a disc with a known antibiotic (e.g., ampicillin) as a positive control.
- Incubation: Incubate the plates at 37°C for 18-24 hours. For fungi like *Candida albicans*, incubate at 30°C for 24-48 hours.
- Data Analysis: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone diameter corresponds to higher antimicrobial activity. The experiment should be performed in triplicate for reproducibility.

Structure-Activity Relationship in Insect Antifeedant Activity

Limonoids as a class are well-regarded for their insect antifeedant properties, which deter insects from feeding on plants containing them.[2][3] **Cedrelone** is no exception and has demonstrated antifeedant activity against various insect pests.[3] While specific SAR studies on synthetic **cedrelone** analogs for this activity are not extensively published, we can infer potential avenues for optimization by comparing **cedrelone** to other potent antifeedants and applying established SAR principles.[5][6]

Comparative Analysis with Other Antifeedants

The most potent natural insect antifeedant is azadirachtin, another complex limonoid. SAR studies on compounds like clerodane diterpenoids have revealed key structural motifs required for high activity.[5]

- A Furan Ring: Many potent antifeedants, including **cedrelone**, possess a furan ring. This moiety is often considered crucial for activity.[5]
- An α,β -Unsaturated System: The presence of an enone or a similar electrophilic group is a common feature in active compounds.[5]
- Stereoelectronic Factors: The spatial distance and orientation between these key functional groups are critical determinants of activity, more so than simple hydrophobicity.[5]

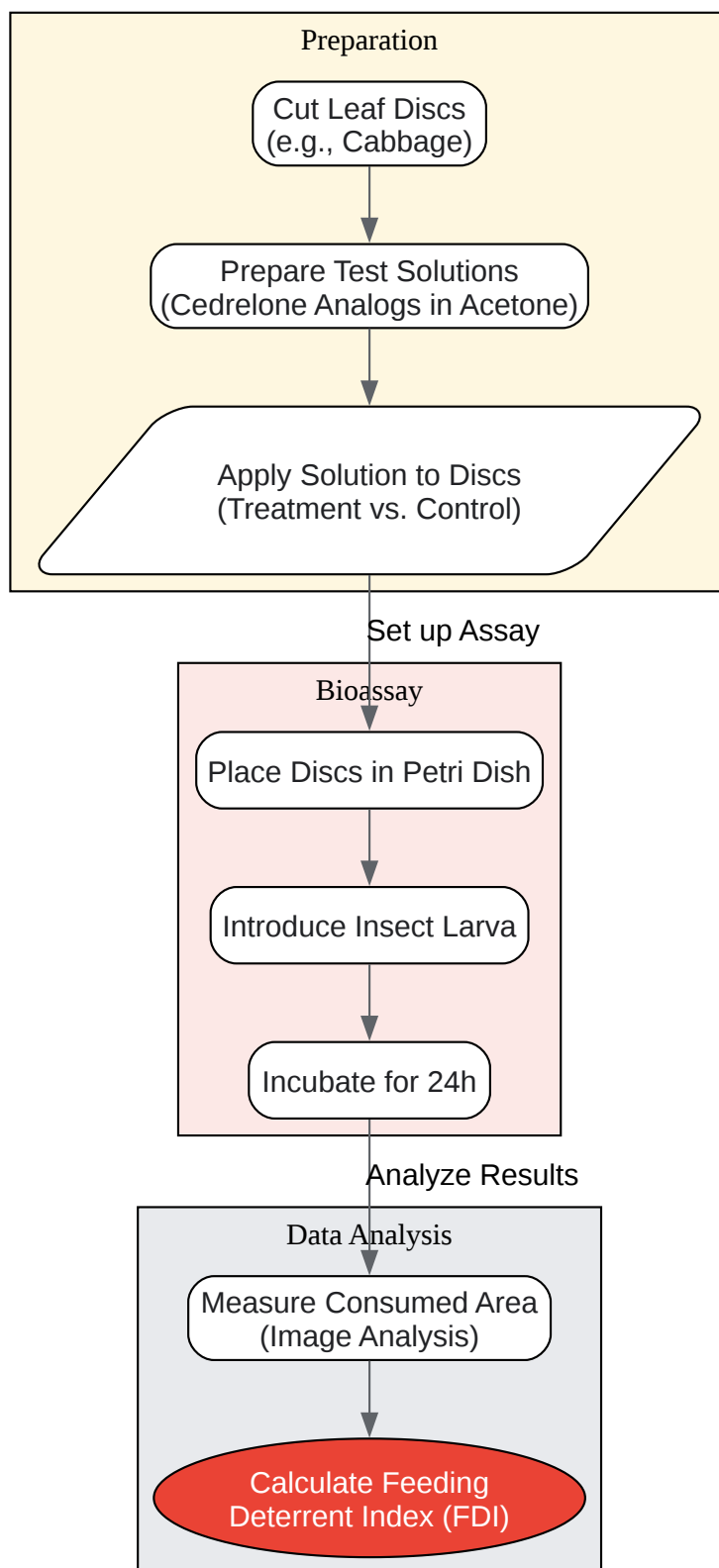
Based on these principles, modifications to the **cedrelone** scaffold that alter the orientation or reactivity of the furan ring and the A-ring enone could modulate its antifeedant potency. For instance, introducing steric hindrance near these key groups or subtly altering the ring conformations could either enhance or diminish the interaction with insect gustatory receptors.

Protocol: Leaf Disc Choice Bioassay

This bioassay is a standard method to determine the feeding deterrence of a compound.

- Preparation of Test Discs:
 - Use a cork borer to cut uniform discs (e.g., 1 cm diameter) from a suitable host plant leaf (e.g., cabbage or lettuce).
 - Dissolve the test compounds (**cedrelone** and analogs) in a volatile solvent like acetone to create a series of concentrations.

- Apply a precise volume (e.g., 20 μ L) of a test solution to a leaf disc and spread it evenly. This is the 'treatment' disc.
- Apply the same volume of solvent only to another disc. This is the 'control' disc.
- Allow the solvent to evaporate completely.
- Experimental Setup:
 - Place one treatment disc and one control disc in a Petri dish lined with moist filter paper.
 - Introduce a single, pre-starved insect larva (e.g., 3rd instar *Spodoptera litura*) into the center of the dish.
- Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 12:12 light:dark cycle) for a set period (e.g., 24 hours).
- Data Analysis:
 - After the incubation period, remove the leaf discs.
 - Measure the area consumed from both the treatment and control discs using an image analysis software or a leaf area meter.
 - Calculate the Feeding Deterrent Index (FDI) using the formula: $FDI (\%) = [(C - T) / (C + T)] * 100$, where C is the area consumed on the control disc and T is the area consumed on the treatment disc.
 - An FDI of 100% indicates absolute deterrence, while an FDI of 0% indicates no preference.



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Caption: Experimental workflow for an insect antifeedant leaf disc choice assay.

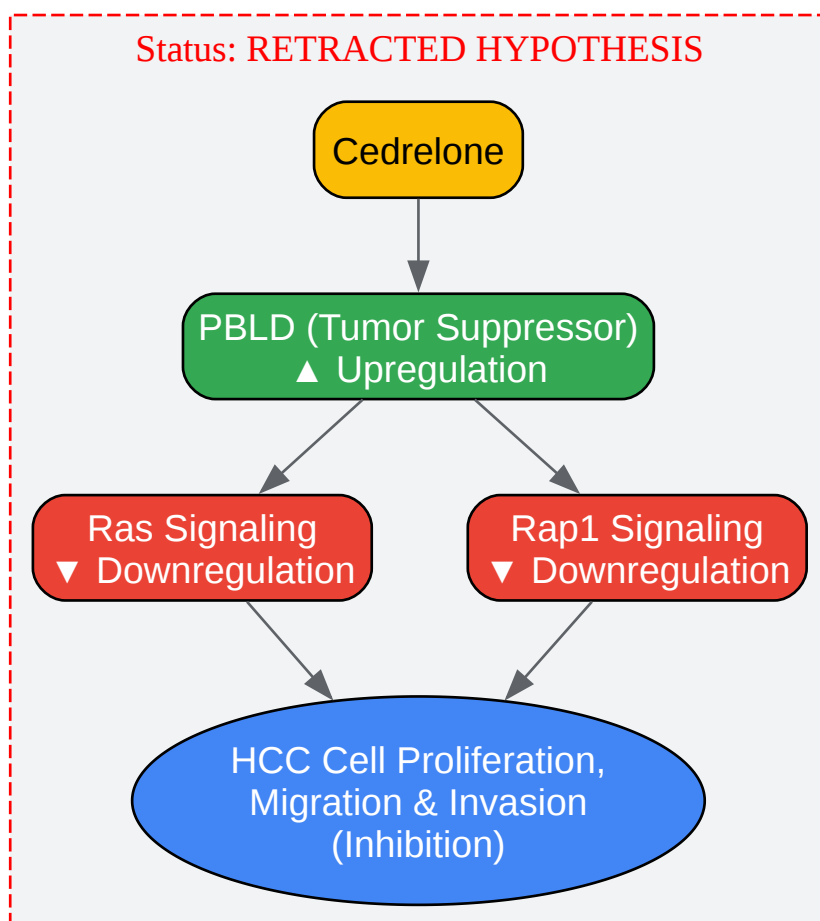
The Case of Anticancer Activity: A Cautionary Tale

A significant body of research was published suggesting that **cedrelone** possesses potent anticancer activity against hepatocellular carcinoma (HCC).[5][7] The proposed mechanism involved the upregulation of a tumor suppressor protein, Phenazine biosynthesis-like domain-containing protein (PBLD), which is often downregulated in HCC. This upregulation was reported to inhibit cancer cell growth, migration, and invasion by modulating the Ras and Rap1 signaling pathways.[7]

However, in the spirit of scientific integrity and trustworthiness, it is crucial to report that the primary article making these claims has since been retracted.[8][9] The retraction was issued due to the discovery that key data, specifically tumor images, had been published previously in a different context by different authors.

This retraction invalidates the specific claims linking **cedrelone** to the PBLD/Ras/Rap1 pathway. While this is a significant setback, it does not definitively rule out the possibility that **cedrelone** or its analogs may have anticancer activity through other mechanisms. It underscores the critical importance of rigorous validation and reproducibility in scientific research. Any future investigation into the anticancer potential of the **cedrelone** scaffold must begin with new, independently generated, and thoroughly validated data.

Below is a diagram of the retracted proposed pathway. It is presented here for informational purposes as a representation of a plausible biological hypothesis that would require rigorous and valid experimentation to investigate.



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Caption: The retracted hypothetical signaling pathway for **cedrelone**'s anticancer effect.

Future Directions and Conclusion

The study of **cedrelone** and its analogs offers a compelling glimpse into the potential of natural products in medicine and agriculture. The existing, validated research provides a strong foundation for a structure-activity relationship in its antimicrobial properties, where the addition of polar and electrophilic groups enhances efficacy.

Future research should focus on:

- Expanding the Analog Library: Systematically exploring a wider range of modifications to the **cedrelone** scaffold, including derivatization of other functional groups, to build a more comprehensive SAR model for antimicrobial activity.

- Validating Antifeedant SAR: Synthesizing specific **cedrelone** analogs and testing them in robust antifeedant bioassays to establish a direct SAR for this activity, moving from inference to direct evidence.
- Re-evaluating Anticancer Potential: Conducting new, rigorous, and independently validated in vitro and in vivo studies to determine if **cedrelone** or its analogs possess any genuine anticancer activity, divorced from the retracted findings.

By leveraging the lessons from both successful and retracted studies, researchers can continue to explore the rich chemical space offered by the **cedrelone** scaffold, paving the way for the development of novel and effective bioactive compounds.

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